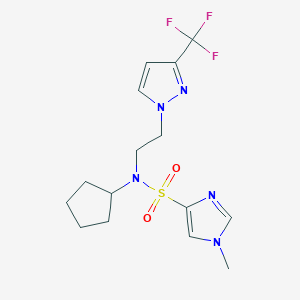

N-cyclopentyl-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5O2S/c1-21-10-14(19-11-21)26(24,25)23(12-4-2-3-5-12)9-8-22-7-6-13(20-22)15(16,17)18/h6-7,10-12H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTLEFHRTHNQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Cyclopentyl group : A five-membered carbon ring that contributes to lipophilicity.

- Trifluoromethyl group : Enhances metabolic stability and influences biological activity.

- Imidazole ring : Known for its role in enzyme inhibition and receptor binding.

- Sulfonamide moiety : Often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways in cancer cells, such as the PI3K/AKT and MAPK pathways. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Compounds containing sulfonamide groups are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain relief .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

- Case Study on Cancer Cell Lines : A study evaluated the effects of a related pyrazole derivative on human lung cancer cells, reporting a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.

- Inflammation Model : In animal models of acute inflammation, administration of sulfonamide-containing compounds resulted in decreased levels of pro-inflammatory cytokines, demonstrating their potential as therapeutic agents for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

Other analogs include:

- 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (): Features a pyrrole-carboxamide core with a trifluoromethyl pyridine substituent. The absence of a sulfonamide group limits its similarity in mechanism but highlights the role of trifluoromethyl groups in enhancing metabolic stability .

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Contains a chromenone-pyrazolopyrimidine hybrid with a benzenesulfonamide group. The extended aromatic system may improve target binding but reduce solubility .

- 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (): Differs in pyrazole substitution (nitro group) and a propyl linker, which may increase steric hindrance and alter pharmacokinetics .

Functional Implications

- Cyclopentyl Group : Enhances lipophilicity in the target compound, likely improving blood-brain barrier penetration compared to analogs lacking bulky substituents .

- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) generally exhibit stronger hydrogen-bonding capacity than carboxamides (), favoring target engagement .

Q & A

Basic: What are the optimal synthetic routes for N-cyclopentyl-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole-sulfonamide core via condensation of sulfonyl chloride intermediates with amines. For example, describes analogous imidazole syntheses using DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution .

- Step 2: Introduction of the cyclopentyl group via alkylation. Cycloalkylation reactions often employ alkyl halides or epoxides in polar aprotic solvents (e.g., acetonitrile) with catalysts like tetrabutylammonium bromide (TBAB) .

- Step 3: Functionalization with the trifluoromethylpyrazole moiety. highlights the use of copper-catalyzed click chemistry or azide-alkyne cycloaddition to attach heterocyclic groups .

Key Validation: Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using elemental analysis (C, H, N) and spectroscopic methods (¹H/¹³C NMR, IR) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Purity: Assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. emphasizes comparing experimental vs. calculated elemental composition (e.g., %C deviation <0.5%) .

- Structural Confirmation:

Basic: What solvents and conditions are recommended for solubility and stability studies?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solutions), followed by aqueous buffers (pH 4–8) with surfactants (e.g., Tween-80) for colloidal dispersion. notes that trifluoromethyl groups enhance solubility in polar aprotic solvents .

- Stability: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor hydrolytic stability in PBS (pH 7.4) and oxidative stability with H₂O₂ (3% v/v) .

Advanced: How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact biological activity?

Methodological Answer:

- SAR Studies: Compare analogs with varying cycloalkyl groups using in vitro assays (e.g., enzyme inhibition). demonstrates that cyclopentyl groups reduce steric hindrance compared to bulkier cyclohexyl, improving target binding .

- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to analyze ligand-receptor interactions. The trifluoromethyl group in the pyrazole ring enhances hydrophobic interactions, as seen in for analogous kinase inhibitors .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Data Reconciliation:

- Case Study: reports discrepancies in imidazole derivatives’ predicted vs. observed IC₅₀ values, resolved by accounting for solvent effects in DFT calculations .

Advanced: How is crystallography employed to elucidate the compound’s conformation in solid-state studies?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). provides a protocol for analogous imidazole-sulfonamides, highlighting key metrics (R-factor <0.05, resolution ≤1.0 Å) .

- Conformational Analysis: Compare torsion angles (e.g., imidazole-pyrazole dihedral angle) with computational models (Mercury CSD) to assess flexibility .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Integrity: Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (ee >99%). suggests asymmetric catalysis (e.g., Ru-BINAP complexes) for stereoselective alkylation .

- Scale-Up Mitigation: Optimize exothermic reactions via flow chemistry (microreactors) to control temperature and reduce racemization .

Advanced: How do researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- PK/PD Studies: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. highlights metabolic stability issues with trifluoromethyl groups, requiring prodrug strategies .

- Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.